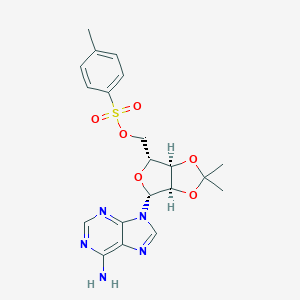

2',3'-O-Isopropylidene-5'-O-toluolsulfonyl-adenosine

Übersicht

Beschreibung

Synthesis Analysis

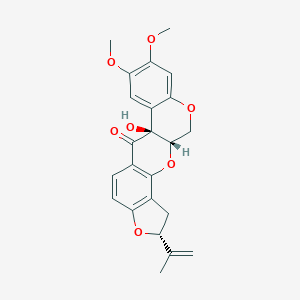

This compound is an important raw material for the synthesis of C-nucleosides . It is also used in the synthesis of biochemical compounds including C-nucleosides, such as neplanocin A .Molecular Structure Analysis

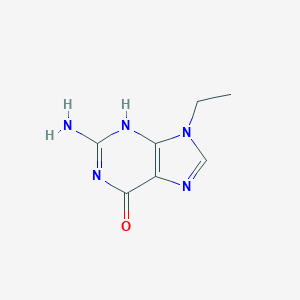

The empirical formula of this compound is C13H17N5O4 . The molecular weight is 307.31 . The SMILES string representation of the molecule isCC1(C)O[C@@H]2C@@HOC@Hn3cnc4c(N)ncnc34 . Chemical Reactions Analysis

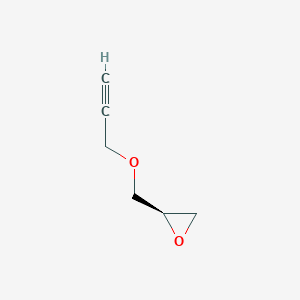

This compound is employed in spiroannulated carbohydrate synthesis . Convergent syntheses of a hydroxylated indolizidine, carbohydrate substituted benzoquinones, and of the oxazole segment of calyculin have been accomplished using this chiral synthon .Physical And Chemical Properties Analysis

The compound has a melting point of 221-222 °C . It has an optical activity of [α]20/D −98.5°, c = 1 in dioxane .Wissenschaftliche Forschungsanwendungen

Molecular Scaffold for Enzyme Study

2',3'-Isopropylidene group acts as a molecular scaffold for introducing modifications in the adenosine structure, particularly at the 5' and 1' positions. This modified nucleoside is instrumental in evaluating the biocatalytic activity of enzymes like adenosine and adenylate deaminase (Ciuffreda, Alessandrini, & Santaniello, 2007).

Conformational Analysis

Conformational analysis of this compound in various organic solvents is studied through the nuclear Overhauser effect. This study provides insights into the solvent and temperature effects on nucleoside proton chemical shifts (Davis, 1972).

Synthesis of 5'-Functionalized Adenosine

A new method for preparing 5'-amino-2',3'-isopropylidene adenosine, an essential precursor for various adenosine derivatives, has been developed. This method efficiently prevents undesired intramolecular cyclization and does not require chemical protection of the adenine ring's exocyclic amino group (Liu & Austin, 2001).

Enzymatic Biotransformation

Adenosine deaminase (ADA) catalyzes the deamination of 2',3'-isopropylidene adenosine and its 5'-amino derivative, leading to the formation of various 5'-substituted inosine derivatives (Ciuffreda, Loseto, & Santaniello, 2002).

Oxidation Potential Studies

The oxidation potential of this compound, especially when paired with thymidine, is studied using voltammetric methods in chloroform solution. This research sheds light on the equilibrium constants and enthalpy changes in nucleoside associations (Caruso, Capobianco, & Peluso, 2007).

Glycosyl Conformation Examination

The glycosyl conformations of adenosine and its isopropylidene derivatives are examined using the nuclear Overhauser effect, providing crucial information about nucleobase substituents' impact on glycosyl conformation (Davis & Hart, 1972).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O6S/c1-11-4-6-12(7-5-11)32(26,27)28-8-13-15-16(31-20(2,3)30-15)19(29-13)25-10-24-14-17(21)22-9-23-18(14)25/h4-7,9-10,13,15-16,19H,8H2,1-3H3,(H2,21,22,23)/t13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZZVOYVIBCNRU-NVQRDWNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@H]([C@@H](O2)N4C=NC5=C(N=CN=C54)N)OC(O3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate | |

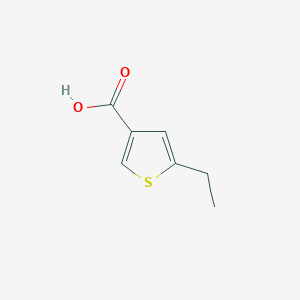

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)